4-Fluorophthalic acid
Overview
Description
4-Fluorophthalic acid is an organic compound with the chemical formula C8H5FO4. It is a white solid that is slightly soluble in water and many organic solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of high-performance resins, coatings, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophthalic acid can be synthesized by adding sodium fluoride to the sodium hydroxide solution of phthalic acid. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{COOH})_2 + \text{NaF} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{COONa}) + \text{HF} ] [ \text{C}_6\text{H}_4(\text{COOH})(\text{COONa}) + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{COOH})(\text{COOH}) + \text{NaCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the same reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with thiophenoxides to form substituted phthalimides.
Esterification: It can form esters when reacted with alcohols in the presence of acid catalysts.
Reduction and Oxidation: It can be reduced to form 4-fluorophthalic anhydride or oxidized under specific conditions.
Common Reagents and Conditions:
Substitution: Thiophenoxides in the presence of a base.
Esterification: Alcohols and acid catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substituted Phthalimides: Formed from substitution reactions.
Esters: Formed from esterification reactions.
4-Fluorophthalic Anhydride: Formed from reduction reactions.
Scientific Research Applications
4-Fluorophthalic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of fluorescent dyes and photosensitive compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of high-performance resins, coatings, and plastics.
Mechanism of Action
The mechanism by which 4-Fluorophthalic acid exerts its effects involves its ability to act as a building block in various chemical syntheses. It interacts with molecular targets through its carboxylic acid groups, facilitating the formation of esters, amides, and other derivatives. These interactions are crucial in the synthesis of complex organic molecules and materials .
Comparison with Similar Compounds
4-Fluorophthalic Anhydride: A derivative used in similar applications but with different reactivity.
3-Fluorophthalic Acid: Another fluorinated phthalic acid with slightly different properties.
Tetrafluorophthalic Anhydride: Used in the synthesis of polyimides and other high-performance materials.
Uniqueness: 4-Fluorophthalic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other fluorinated phthalic acids. Its ability to form high-performance materials and its role as an intermediate in various syntheses make it a valuable compound in both research and industry .
Properties
IUPAC Name |
4-fluorophthalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO4/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCXTFVBNCFZMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953883 | |
Record name | 4-Fluorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1583-67-1, 320-97-8 | |
Record name | 3-Fluorophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 320-97-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorobenzene-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80953883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzene-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluorophthalic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK39UM4T28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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